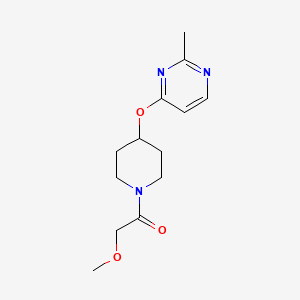

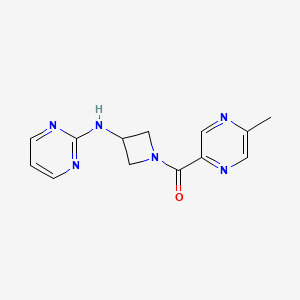

![molecular formula C24H24N2O3 B2673430 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide CAS No. 941873-44-5](/img/structure/B2673430.png)

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide” is also known as Apixaban . It is a direct inhibitor of activated factor X (FXa) and is in development for the prevention and treatment of various thromboembolic diseases .

Molecular Structure Analysis

The molecular formula of Apixaban is C25H25N5O4 . It has a mono-isotopic mass of 459.190643 Da . The structure of Apixaban includes a pyrazolopyridine core, substituted at position 1 by a 4-methoxyphenyl group and at position 6 by a 4-(2-oxopiperidin-1-yl)phenyl group .Physical And Chemical Properties Analysis

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion .Aplicaciones Científicas De Investigación

Computational and Pharmacological Evaluation

Research has focused on the computational and pharmacological potential of novel derivatives, including those related to the structure of interest, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. For instance, certain derivatives demonstrated moderate inhibitory effects across various assays, highlighting their affinity for enzymes like COX-2 and 5-LOX, which correlate with analgesic and anti-inflammatory effects. This suggests potential research avenues for N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide in similar contexts (Faheem, 2018).

Synthesis and Characterization

Another study involved the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, providing insights into the structural attributes through elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. These derivatives, by virtue of their structural characterization, could offer a basis for understanding the physical and chemical properties of related compounds, aiding in the exploration of their scientific applications (Özer et al., 2009).

Antiproliferative Activity

A study on the N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives highlighted their antiproliferative activity in rat C6 glioma cells. This research underscores the potential therapeutic applications of similar naphthalene derivatives in tumor research and therapy, suggesting avenues for investigating the subject compound in cancer treatment (Berardi et al., 2005).

Advanced Oxidation Processes

Research on the degradation of naproxen, a nonsteroidal anti-inflammatory drug, through advanced oxidation processes like ozonated microbubbles, indicates the importance of naphthalene derivatives in environmental science. This study demonstrates the compound's role in improving water treatment technologies, suggesting potential environmental applications for related compounds (Patel et al., 2019).

Interaction with Bovine Serum Albumin (BSA)

A study on the interaction of fluorescent probes with Bovine Serum Albumin (BSA) using naphthalene derivatives explored their binding constants and modes of quenching. Such studies are crucial in understanding the biochemical interactions of similar compounds, which could inform their use in biological imaging and diagnostics (Ghosh et al., 2016).

Mecanismo De Acción

Apixaban acts as a direct inhibitor of activated factor X (FXa). It has an inhibitory constant of 0.08 nM for human FXa, showing greater than 30,000-fold selectivity for FXa over other human coagulation proteases . It produces a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Propiedades

IUPAC Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-29-22-13-12-19(16-21(22)26-14-5-4-11-24(26)28)25-23(27)15-18-9-6-8-17-7-2-3-10-20(17)18/h2-3,6-10,12-13,16H,4-5,11,14-15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLWDJFBLGWRRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCCC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

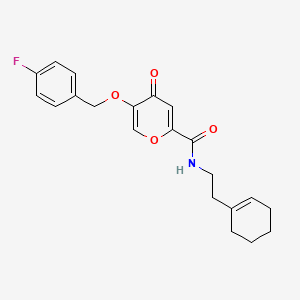

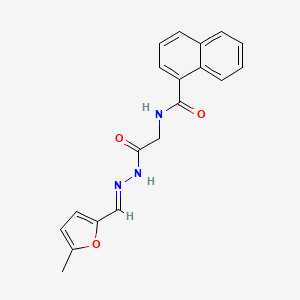

![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N-butyl-N-methylsulfamoyl)benzoate](/img/structure/B2673349.png)

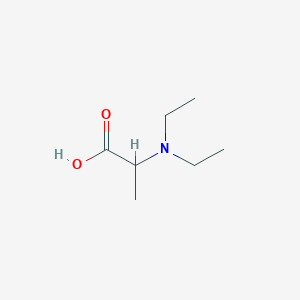

![1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2673352.png)

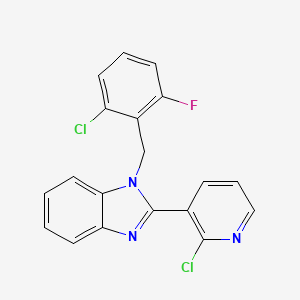

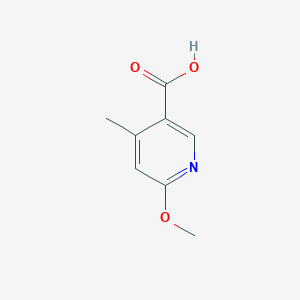

![4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2673353.png)

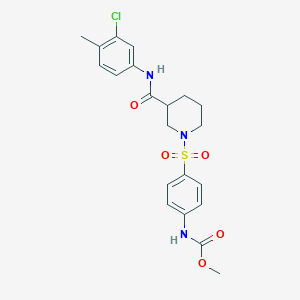

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2673355.png)

![2-[(4-Ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2673356.png)

![Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2673360.png)